Muscarone

説明

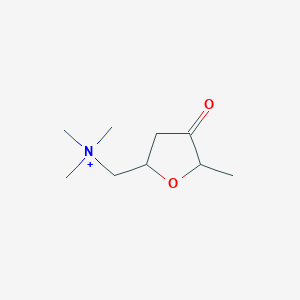

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethyl-[(5-methyl-4-oxooxolan-2-yl)methyl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOQIVSZENKHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CC(O1)C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18NO2+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929033 | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13552-60-8 | |

| Record name | Muscarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,4,6-trideoxy-6-(trimethylazaniumyl)hex-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Industrial Production Methods: Industrial production of Muscarone would likely involve large-scale chemical synthesis techniques, ensuring high yield and purity. This could include the use of advanced catalytic processes and optimized reaction conditions to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: Muscarone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions: The specific reagents and conditions for these reactions would depend on the desired outcome. For example, oxidation might use reagents like potassium permanganate, while reduction could involve hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions would depend on the specific reaction pathway chosen. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form.

科学的研究の応用

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in biochemical research.

Medicine: Potential therapeutic applications could be explored, particularly if Muscarone exhibits biological activity.

Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

作用機序

The mechanism of action of Muscarone would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies .

類似化合物との比較

Toxicity and Clinical Implications

This compound’s toxicity mirrors muscarine poisoning (e.g., salivation, sweating, bradycardia) but with greater severity due to its dual receptor activity . Antidotes include atropine (mAChR antagonist) and supportive care.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying muscarone in biological samples, and how can cross-reactivity with structurally similar compounds be minimized?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound due to its high sensitivity and specificity. To minimize cross-reactivity (e.g., with muscarine or acetylcholine derivatives), use chiral columns to separate stereoisomers and validate results with competitive binding assays using receptor-rich tissues like Torpedo electroplax . Calibration curves should include structurally analogous compounds to confirm selectivity .

Q. How do researchers design experiments to assess this compound's affinity for muscarinic receptor subtypes (M1, M2, M3)?

- Answer : Radioligand binding assays using tritium-labeled this compound on isolated membranes from cerebral cortex (M1), heart (M2), and salivary glands (M3) are standard. Competitive displacement curves with selective antagonists (e.g., pirenzepine for M1, methoctramine for M2) help quantify subtype specificity. Functional assays (e.g., G-protein coupling in transfected CHO cells) complement binding data .

Q. What synthetic routes yield high-purity this compound, and how are enantiomeric excesses validated?

- Answer : this compound is synthesized via ring-closure of choline derivatives using (R)- or (S)-lactic ester as chiral precursors. Enantiomeric purity (>98%) is confirmed via polarimetry and chiral HPLC, with nuclear magnetic resonance (NMR) verifying stereochemistry. X-ray crystallography of picrate salts provides definitive structural validation .

Advanced Research Questions

Q. How can contradictory data on this compound enantiomer activity (e.g., eudismic ratios ranging from 2.4 to 440) be resolved?

- Answer : Discrepancies arise from differences in receptor preparation (e.g., membrane-bound vs. solubilized receptors) and assay conditions (pH, ionic strength). Standardize protocols using lyophilized Torpedo electroplax membranes for consistency. Molecular dynamics simulations (e.g., MM2(85) force fields) clarify how crystallographic packing forces alter side-chain conformations, affecting binding .

Q. What experimental strategies address the low stereoselectivity of this compound analogues in functional assays?

- Answer : Replace the C-2 stereocenter with rigidifying groups (e.g., oxathiolane rings) to restrict conformational flexibility. Use ¹H NMR to correlate side-chain gauche/antiperiplanar arrangements with receptor activation. Compare binding kinetics (kon/koff) of enantiomers in stopped-flow assays to isolate stereochemical effects .

Q. How do phospholipid interactions influence this compound binding to acetylcholine receptors, and how is this mechanism tested?

- Answer : Pre-treat membranes with phospholipase C to degrade phosphatidylinositol, reducing binding affinity by >70%. Reconstitute purified receptors into liposomes with defined lipid compositions to test phospholipid dependency. Surface plasmon resonance (SPR) quantifies lipid-muscarone binding constants .

Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound's dose-response curves in functional assays?

- Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Report IC50 values with 95% confidence intervals and compare via extra sum-of-squares F-tests. For non-overlapping confidence intervals, use Welch’s t-test to confirm significance .

Q. How should researchers validate the specificity of this compound-binding proteins isolated from electroplax?

- Answer : Perform SDS-PAGE with Western blotting using anti-acetylcholine receptor antibodies. Confirm absence of acetylcholinesterase via Ellman’s assay. Use equilibrium dialysis with [³H]-muscarone and competitive inhibitors (e.g., atropine) to demonstrate saturable, reversible binding .

Data Presentation Standards

- Tables : Include binding constants (Kd, Bmax), eudismic ratios, and statistical parameters (mean ± SEM, n≥3). Annotate chiral HPLC retention times and NMR shifts .

- Figures : Use molecular docking diagrams to illustrate this compound-receptor interactions and conformational profiles from MM2 simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。